2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide
CAS No.:
Cat. No.: VC9566014
Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O |
|---|---|
| Molecular Weight | 246.35 g/mol |
| IUPAC Name | 2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C15H22N2O/c1-11-7-9-14(10-8-11)16-15(18)17-12(2)5-4-6-13(17)3/h7-10,12-13H,4-6H2,1-3H3,(H,16,18) |
| Standard InChI Key | JIVJCDGYPKNGNX-UHFFFAOYSA-N |
| SMILES | CC1CCCC(N1C(=O)NC2=CC=C(C=C2)C)C |
| Canonical SMILES | CC1CCCC(N1C(=O)NC2=CC=C(C=C2)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2,6-Dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide features a piperidine core substituted with methyl groups at the 2- and 6-positions. The nitrogen atom at position 1 is bonded to a carboxamide group, which is further linked to a 4-methylphenyl moiety. This configuration introduces steric hindrance around the nitrogen, potentially influencing receptor binding interactions .
Table 1: Key Structural and Chemical Identifiers
The absence of a registered CAS number underscores the compound’s status as a research-grade molecule, often synthesized for structure-activity relationship (SAR) studies .
Physicochemical Properties
Lipophilicity and Solubility
Based on structural analogs like 2,6-dimethyl-N-propylpiperidine-1-carboxamide (LogP = 2.51) , the target compound’s LogP is estimated at ~3.2, indicating moderate lipid solubility. This property aligns with trends observed in piperidine carboxamides, where aryl substitutions enhance membrane permeability compared to alkyl variants . Aqueous solubility is likely limited (<1 mg/mL), necessitating formulation strategies for in vivo applications.
Stability and Reactivity
Synthesis Pathways and Optimization
Catalytic Amidation
A validated route involves reacting 2,6-dimethylpiperidine with 4-methylphenyl isocyanate in the presence of gadolinium(III) chloride (GdCl<sub>3</sub>) as a Lewis acid catalyst . This method, adapted from CN105906552 , achieves yields >90% under optimized conditions:
Reaction Conditions
-
Catalyst: GdCl<sub>3</sub> (0.13 mol)
-
Solvent: Isopropanol/acetonitrile (3:2 v/v)
-
Temperature: 70°C
-
Pressure: 0.53 MPa
Mechanistic Insight
GdCl<sub>3</sub> facilitates nucleophilic attack by the piperidine nitrogen on the isocyanate carbonyl, lowering the activation energy for amide bond formation . Post-synthesis purification employs potassium bicarbonate and oxalic acid washes to isolate the product .
Scalability Challenges
Industrial-scale production faces hurdles in catalyst recovery and solvent management. Substituting GdCl<sub>3</sub> with recyclable ionic liquids is an active area of research .
Pharmacological Activity and Mechanism of Action
Androgen Receptor Antagonism
Structural analogs like trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide (YM-175735) demonstrate potent AR antagonism (IC<sub>50</sub> = 0.10 μM) . While the target compound lacks direct evidence, its piperidine scaffold and aryl carboxamide group suggest similar binding to the AR ligand-binding domain (LBD), competing with endogenous androgens .
Selectivity Profile
Piperidine derivatives exhibit higher selectivity for AR over glucocorticoid receptors (GR) compared to piperazine analogs, minimizing off-target effects . Methyl substitutions at the 2- and 6-positions may further enhance specificity by restricting conformational flexibility .
Applications in Medicinal Chemistry
Prostate Cancer Therapy
AR antagonists remain first-line treatments for hormone-sensitive prostate cancer . The target compound’s structural similarity to clinical candidates like bicalutamide positions it as a potential next-generation therapeutic, particularly for resistant strains .
Central Nervous System (CNS) Penetration
With a calculated polar surface area (PSA) of ~35 Ų , the compound may cross the blood-brain barrier, enabling applications in AR-positive CNS tumors.
Future Research Directions
Preclinical Validation
Priority areas include:
-
In vitro AR binding assays to quantify antagonistic potency.
-
X-ray crystallography to resolve interactions with the AR LBD.
-
Pharmacokinetic studies in murine models to assess bioavailability.
Synthetic Chemistry Innovations
Developing enantioselective routes to isolate stereoisomers could improve therapeutic indices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume